molecular formula C20H23NO4 B12501045 1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12501045
M. Wt: 341.4 g/mol
InChI Key: XFLHWJLBGXTNJN-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a naphthalene group and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the naphthalene group through a Friedel-Crafts alkylation reaction. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The final step involves the carboxylation of the pyrrolidine ring to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The naphthalene group can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalene group.

    1-(tert-Butoxycarbonyl)-4-(2-naphthyl)pyrrolidine-3-carboxylic acid: Similar structure but with a different position of the naphthalene group.

Uniqueness

1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the naphthalene group, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLHWJLBGXTNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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